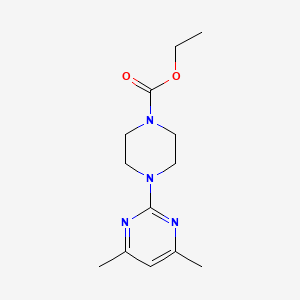
Ethyl 4-(4,6-dimethylpyrimidin-2-yl)piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(4,6-dimethylpyrimidin-2-yl)piperazine-1-carboxylate is a heterocyclic compound that features a pyrimidine ring fused with a piperazine moiety. This compound is of interest due to its potential pharmacological properties, including neuroprotective and anti-inflammatory activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(4,6-dimethylpyrimidin-2-yl)piperazine-1-carboxylate typically involves the reaction of piperazine with a pyrimidine derivative. One common method includes the reaction of piperazine with 4,6-dimethylpyrimidine-2-carboxylic acid ethyl ester in the presence of a base such as potassium carbonate in a solvent like chloroform .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-(4,6-dimethylpyrimidin-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrimidine ring to its dihydro or tetrahydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydro or tetrahydro derivatives.
Aplicaciones Científicas De Investigación
Ethyl 4-(4,6-dimethylpyrimidin-2-yl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential neuroprotective and anti-inflammatory properties.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of ethyl 4-(4,6-dimethylpyrimidin-2-yl)piperazine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. It has been shown to inhibit the production of inflammatory mediators like nitric oxide and tumor necrosis factor-α by modulating pathways such as the NF-kB inflammatory pathway . Additionally, it may exert neuroprotective effects by reducing endoplasmic reticulum stress and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 4-(4-substituted phenyl)-6-methyl-2-(piperazin-1-yl)pyrimidine-5-carboxylate: Similar structure but with different substituents on the phenyl ring.
Ethyl 4-amino-5-benzoyl-1-[4-N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl-1,6-dihydro-6-oxo-pyridazine-3-carboxylate: Contains a pyridazine ring instead of a piperazine ring.
Uniqueness
Ethyl 4-(4,6-dimethylpyrimidin-2-yl)piperazine-1-carboxylate is unique due to its specific combination of a pyrimidine ring with a piperazine moiety, which imparts distinct pharmacological properties. Its ability to modulate inflammatory pathways and provide neuroprotection sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C13H20N4O2 |
|---|---|
Peso molecular |
264.32 g/mol |
Nombre IUPAC |
ethyl 4-(4,6-dimethylpyrimidin-2-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C13H20N4O2/c1-4-19-13(18)17-7-5-16(6-8-17)12-14-10(2)9-11(3)15-12/h9H,4-8H2,1-3H3 |
Clave InChI |
RIJGBLQBRIGDCN-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)N1CCN(CC1)C2=NC(=CC(=N2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-cyclopropyl-1-methyl-3-(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B15117172.png)
![7-Fluoro-2-methyl-3-{[1-(pyridine-2-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B15117173.png)
![N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]isoquinoline-1-carboxamide](/img/structure/B15117180.png)
![3-Cyclopropyl-6-{[1-(4-fluorobenzenesulfonyl)pyrrolidin-3-yl]methoxy}pyridazine](/img/structure/B15117187.png)
![1-({imidazo[1,2-a]pyridin-2-yl}methyl)-1H-pyrazole](/img/structure/B15117191.png)
![2-(5-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine](/img/structure/B15117195.png)
![2-[5-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4,6-dimethylpyrimidine](/img/structure/B15117205.png)
![2-[5-(1,5-dimethyl-1H-pyrazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole](/img/structure/B15117208.png)
![2-[1-(Pyridine-2-carbonyl)piperidin-4-yl]-1,8-naphthyridine](/img/structure/B15117210.png)
![2-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-5-fluoropyrimidine](/img/structure/B15117234.png)
![N-cyclohexyl-5-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide](/img/structure/B15117237.png)
![3-({1-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}methyl)-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B15117244.png)
![Ethyl 4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazine-1-carboxylate](/img/structure/B15117257.png)
![4-(4-{2-Methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B15117279.png)
